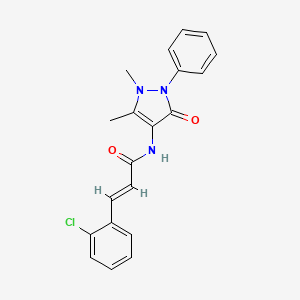
(2E)-3-(2-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(2E)-3-(2-クロロフェニル)-N-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)プロプ-2-エナミド は、クロロフェニル基、ピラゾール環、エナミド結合を含む複雑な構造を持つ合成有機分子です。この化合物は、その潜在的な生物活性と医薬品化学における用途により、科学研究のさまざまな分野で注目を集めています。
準備方法
合成経路と反応条件
(2E)-3-(2-クロロフェニル)-N-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)プロプ-2-エナミドの合成は、通常、複数のステップを伴います。
ピラゾール環の形成: ピラゾール環は、ヒドラジン誘導体とβ-ジケトンとの反応によって合成できます。例えば、1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾールは、フェニルヒドラジンとアセチルアセトンを還流条件下で反応させることによって調製できます。
エナミド結合の合成: エナミド結合は、ピラゾール誘導体を適切なアシルクロリドと反応させることによって形成されます。この場合、(2E)-3-(2-クロロフェニル)プロプ-2-エノイルクロリドは、2-クロロ桂皮酸からチオニルクロリドを用いて塩素化することによって合成できます。
カップリング反応: 最後のステップは、ピラゾール誘導体とアシルクロリドをトリエチルアミンなどの塩基の存在下でカップリングして、目的の化合物を得ることです。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、自動反応器、連続フローシステム、再結晶やクロマトグラフィーなどの高度な精製技術の使用が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にフェニル環とピラゾール環で酸化反応を起こすことができ、さまざまな酸化誘導体の生成につながります。
還元: 還元反応は、ピラゾール環内のカルボニル基とエナミド結合を標的にすることができ、アルコールまたはアミン誘導体を生成する可能性があります。
置換: クロロフェニル基は求核置換反応を起こしやすく、塩素原子はアミンやチオールなどの他の求核剤に置き換わります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化アルミニウムリチウム (LiAlH₄) などの還元剤が通常使用されます。
置換: アジ化ナトリウム (NaN₃) やチオ尿素などの求核剤は、穏やかな条件下で使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によってキノン誘導体が生成される場合があり、還元によってアルコールやアミンが生成される可能性があります。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、さまざまな化学変換の探求や新しい合成方法の開発が可能になります。
生物学
生物学的に、(2E)-3-(2-クロロフェニル)-N-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)プロプ-2-エナミドは、酵素阻害剤として潜在力を示しています。それは、酵素のメカニズムを理解し、治療目的で新しい阻害剤を開発する研究に使用できます。
医学
医薬品化学において、この化合物は、その潜在的な薬理学的性質について調査されています。それは、抗炎症作用、抗がん作用、または抗菌作用を示す可能性があり、薬物開発の候補になります。
産業
産業において、この化合物は、反応性の官能基のために、ポリマーやコーティングなどの新しい材料の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, (2E)-3-(2-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide has shown potential as an enzyme inhibitor. It can be used in studies to understand enzyme mechanisms and to develop new inhibitors for therapeutic purposes.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
作用機序
(2E)-3-(2-クロロフェニル)-N-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)プロプ-2-エナミドの作用機序は、特定の分子標的との相互作用を伴います。これらの標的は、酵素、受容体、または他のタンパク質を含みます。この化合物の構造により、活性部位またはアロステリック部位に結合することが可能になり、標的タンパク質の活性を調節します。この相互作用は、タンパク質の阻害または活性化につながり、さまざまな生物学的効果をもたらします。
類似化合物との比較
類似化合物
- (2E)-3-(2-ブロモフェニル)-N-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)プロプ-2-エナミド
- (2E)-3-(2-フルオロフェニル)-N-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)プロプ-2-エナミド
- (2E)-3-(2-メチルフェニル)-N-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)プロプ-2-エナミド
ユニークさ
(2E)-3-(2-クロロフェニル)-N-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)プロプ-2-エナミドのユニークさは、その特定の置換パターンにあります。これは、その反応性と生物活性を影響を与える可能性があります。フェニル環に塩素原子が存在することで、特定の標的への結合親和性が高まり、アナログと比較して薬物動態が変化する可能性があります。
この詳細な概要は、(2E)-3-(2-クロロフェニル)-N-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)プロプ-2-エナミドについての包括的な理解を提供し、その合成、反応、用途、作用機序、および類似化合物との比較について説明しています。
特性
分子式 |
C20H18ClN3O2 |
|---|---|
分子量 |
367.8 g/mol |
IUPAC名 |
(E)-3-(2-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C20H18ClN3O2/c1-14-19(20(26)24(23(14)2)16-9-4-3-5-10-16)22-18(25)13-12-15-8-6-7-11-17(15)21/h3-13H,1-2H3,(H,22,25)/b13-12+ |
InChIキー |
IXPLIXZTNDUWBL-OUKQBFOZSA-N |
異性体SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3Cl |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11993871.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11993875.png)

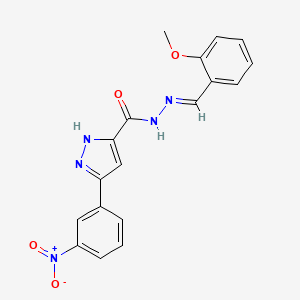

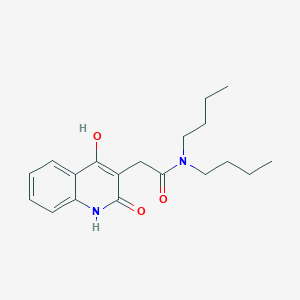

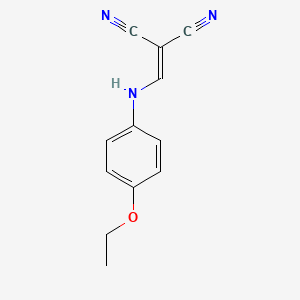

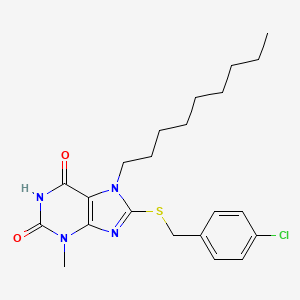
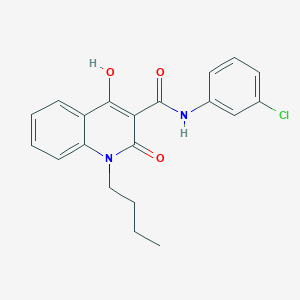
![4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B11993937.png)
![3-(2-methoxy-1-naphthyl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11993939.png)

